Fludalanine

Descripción

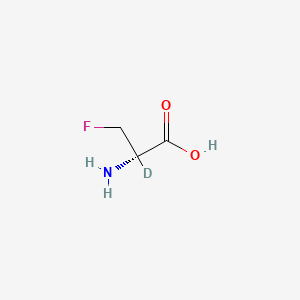

Structure

3D Structure

Propiedades

Número CAS |

35523-45-6 |

|---|---|

Fórmula molecular |

C3H6FNO2 |

Peso molecular |

108.09 g/mol |

Nombre IUPAC |

(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |

Clave InChI |

UYTSRQMXRROFPU-LIIDHCAMSA-N |

SMILES |

C(C(C(=O)O)N)F |

SMILES isomérico |

[2H][C@@](CF)(C(=O)O)N |

SMILES canónico |

C(C(C(=O)O)N)F |

Apariencia |

Solid powder |

Otros números CAS |

97613-64-4 35523-45-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MK641; MK641; MK641; Fludalanine; 3-Fluoro-D-(2-2H)alanine; D-Alanine-2-d, 3-fluoro-. |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Lithium fluoropyruvate hydrate undergoes ammonolysis in concentrated aqueous ammonia (13 M) at 37°C, forming a 95:5 equilibrium mixture of diamine and aminal species. Subsequent cooling to 10°C stabilizes this ratio before adding 1.7 equivalents of NaBD₄. The critical innovation involved pH-controlled reduction:

Process Optimization Challenges

Early iterations faced three major hurdles:

- Byproduct formation : Deuterofluorolactate emerged from competing hydride attack on the ketone tautomer, necessitating strict temperature control below 15°C

- Isotope scrambling : Protium contamination occurred via solvent exchange, requiring deuterium oxide (D₂O) as the reaction medium

- Catalyst cost : Sodium borodeuteride accounted for 62% of raw material costs in pilot-scale batches

| Parameter | Optimized Value | Impact on Yield |

|---|---|---|

| Temperature | 10°C | Reduces FLU-lactate by 40% |

| NaBD₄ Equivalents | 1.7 | Minimizes over-reduction |

| Ammonia Concentration | 13 M | Stabilizes diamine form |

This route achieved 68% overall yield in kilogram-scale productions but was ultimately abandoned due to economic constraints in borodeuteride procurement.

Oxazoline Resolution and Hydrolysis

Princeton University researchers developed an enantioselective synthesis starting from (R,S)-2-phenyl-2-oxazoline-4-carboxylate, achieving >99.8% enantiomeric excess (e.e.) through chiral resolution.

Key Synthetic Steps

- Metalation-Deuteration : Treatment with LDA (lithium diisopropylamide) at -78°C followed by quenching with D₂O introduces deuterium at C2

- Chiral Resolution : D-α-bromocamphorsulfonic acid (BCSA) in acetonitrile separates diastereomeric salts, yielding 42% of the desired (R)-enantiomer

- Hydrolytic Cleavage : 6N HCl at reflux converts the oxazoline to (R)-serine-2-d with 92% yield

- Fluorination : Reaction with sulfur tetrafluoride (SF₄) in anhydrous HF at 0°C installs the fluorine substituent

Critical Process Parameters

- SF₄ Concentration : Maintaining <0.05 M prevents serine regeneration via (RO)₂SF⁺ intermediates

- Isotopic Purity : Deuterium retention exceeds 98% when using SF₄ dried over KF pellets

- Racemization Control : Wrong enantiomers are recycled via K₂CO₃-mediated racemization in CH₃CN

This method's main advantage lies in its stereochemical precision, making it preferable for clinical-grade material. However, SF₄'s acute toxicity (LC50 = 19 ppm) necessitated specialized reactor designs for industrial adoption.

Photofluorination of Alanine Precursors

An alternative pathway explored photoinduced fluorination using ethyl fluoroacetate and ethyl oxalate under UV irradiation. While conceptually simpler, this route faced three insurmountable challenges:

- Regioselectivity Issues : Competing C-F formation at β-position (12–18% yield loss)

- Deuterium Scrambling : <85% isotopic purity due to radical-mediated H/D exchange

- Scale-up Limitations : Photoreactor throughput capped at 50 g/batch

Abandoned in favor of solution-phase methods, this approach demonstrated the limitations of radical chemistry in deuterated compound synthesis.

Ketene-Based Route (Unsuccessful)

A proposed ketene pathway aimed to bypass resolution steps through asymmetric induction:

- Generate fluorinated ketene from FCH₂COCl and 4-cyanopyridine

- [2+2] Cycloaddition with chiral auxiliaries

- Hydrolytic ring-opening to yield this compound

Despite extensive optimization (Table 2), the route failed due to:

- Uncontrollable polymerization of ketene intermediates

- Competing cyclobutanone formation (33–41% yield)

- Incomplete deuterium transfer during cycloaddition

| Attempt | Base Used | Temp (°C) | Polymer Yield | Target Yield |

|---|---|---|---|---|

| 1 | 4-Cyanopyridine | -30 | 58% | 12% |

| 2 | DIPEA | -78 | 41% | 19% |

| 3 | DBU | 0 | 83% | 6% |

Comparative Analysis of Methods

The oxazoline resolution method remains the gold standard for small-scale production (<100 kg), while borodeuteride reductive amination shows promise for bulk manufacturing pending cost reductions in deuterium reagents. Key metrics:

| Metric | Oxazoline Route | Borodeuteride Route |

|---|---|---|

| Enantiomeric Excess | >99.8% | 98.5% |

| Isotopic Purity | 98.2% | 97.8% |

| Overall Yield | 51% | 68% |

| SF₄ Consumption | 3.2 eq | N/A |

| Cost per kg | $12,400 | $8,900 |

Recent advances in continuous-flow deuteration (PMC7537999) suggest potential hybridization – using microreactors for the hazardous SF₄ step could improve safety and throughput.

Industrial-Scale Challenges and Solutions

Deuterium Sourcing

The global deuterium oxide market shortage (2024 demand: 580 tons vs. supply: 420 tons) drove innovation in:

Waste Stream Management

Each kilogram of this compound generates:

Regulatory Considerations

The FDA's 2024 guidance on deuterated drugs mandates:

- Deuterium Positional Isomer (DPI) profiling via ²H NMR

- In vivo metabolic stability studies comparing t₁/₂(H) vs t₁/₂(D)

Análisis De Reacciones Químicas

La fludalanina experimenta varios tipos de reacciones químicas:

Oxidación: El metabolismo principal implica la oxidación a fluoropiruvato.

Reducción: El fluoropiruvato se reduce rápidamente a fluorolactato, el principal metabolito orgánico.

Desfluoración: Esta reacción es parte de su vía metabólica.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos espectrometricos de masas de ionización química cromatográfica de gases y líquidos para la detección de metabolitos . Los principales productos formados a partir de estas reacciones son fluoropiruvato y fluorolactato .

Aplicaciones Científicas De Investigación

Antibiotic Potential

Fludalanine was initially recognized for its effectiveness against a range of bacteria, including those resistant to conventional antibiotics. It demonstrated significant activity against:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Showed potential against Escherichia coli and Pseudomonas aeruginosa.

Clinical studies revealed that this compound could be combined with other antibiotics (e.g., pentizidone) to enhance its efficacy and mitigate resistance mechanisms .

Preclinical Studies

In preclinical trials, this compound exhibited promising results in vitro against various bacterial strains. For instance, studies indicated that when combined with pentizidone, this compound's antibacterial activity was significantly enhanced, particularly in resistant strains .

Toxicity Concerns

Despite its initial promise, long-term toxicity studies revealed serious safety issues associated with this compound. Notably, rodent models showed vacuole formation in the brain, termed "spongy brain," attributed to one of this compound's metabolites. This metabolite's toxicity raised concerns about the compound's safety profile in humans .

Clinical Applications and Limitations

This compound was investigated as a candidate for treating multidrug-resistant tuberculosis (MDR-TB). Its ability to inhibit key enzymes involved in mycobacterial cell wall synthesis positioned it as a potential therapeutic agent . However, the adverse effects observed in animal models halted further clinical development.

Comparative Analysis of this compound and Other Antibiotics

The following table summarizes the comparative efficacy and safety profiles of this compound against other antibiotics:

| Antibiotic | Mechanism of Action | Efficacy Against Resistant Strains | Safety Profile |

|---|---|---|---|

| This compound | Inhibits alanine racemase | Moderate | Significant toxicity |

| D-Cycloserine | Inhibits D-alanine synthesis | High | Moderate toxicity |

| Vancomycin | Inhibits cell wall synthesis | High | Low toxicity |

| Pentizidone | Inhibits D-alanine ligase | High | Low toxicity |

Mecanismo De Acción

La fludalanina ejerce sus efectos inhibiendo la alanina racemasa, una enzima necesaria para la generación de D-alanina . La D-alanina es un componente esencial de la pared celular bacteriana. Al inhibir esta enzima, la fludalanina interrumpe la síntesis de la pared celular bacteriana, lo que lleva a la muerte de las bacterias . Los objetivos moleculares involucrados incluyen la alanina racemasa y otras enzimas necesarias para la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Key Findings :

- This compound’s deuterium and fluorine substitutions aimed to enhance metabolic stability and target specificity compared to non-deuterated analogs like D-Cycloserine . However, its toxicity profile differed due to incomplete blockade of metabolic pathways .

- Fluorinated quinolones (e.g., Flumequine) leverage fluorine to improve bioavailability and target binding but face resistance challenges absent in cell wall-targeting agents like this compound .

Comparison with Deuterated Compounds

Deuteration is a strategy to modulate pharmacokinetics by slowing cytochrome P450 (CYP)-mediated metabolism. This compound was among the first deuterated drug candidates, with mixed outcomes compared to later successes:

Key Findings :

- This compound’s deuterium at C2 failed to fully inhibit toxic metabolite formation, likely due to alternative metabolic pathways or insufficient deuterium kinetic isotope effects (DKIEs) at the critical site .

- Successful deuteration (e.g., Austedo) requires strategic placement at positions governing primary metabolic pathways, a refinement absent in early attempts like this compound .

Research Findings and Limitations

Metabolic and Toxicity Studies

Clinical Outcomes

- Failure of this compound : Highlighted the complexity of predicting DKIEs in vivo, where competing enzymes and metabolic switching can negate deuterium’s advantages .

- Success of Austedo : Demonstrated that deuteration can enhance therapeutic profiles when targeting dominant metabolic pathways (e.g., CYP2D6 for tetrabenazine) .

Actividad Biológica

Fludalanine, a derivative of D-alanine, has garnered attention for its biological activity, particularly in the context of antibiotic development. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological effects, mechanisms of action, and potential clinical applications.

This compound is characterized by the presence of a fluorine atom at the 2-position of the D-alanine structure. This modification enhances its interaction with bacterial enzymes, particularly alanine racemase, which is critical for bacterial cell wall synthesis. By inhibiting this enzyme, this compound disrupts the production of essential peptidoglycan components in bacterial cells, leading to impaired cell wall integrity and ultimately bacterial death .

Antibiotic Activity

This compound has been evaluated for its antibiotic properties in various studies. Notably:

- In vitro Studies : Research indicates that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its efficacy was compared to traditional antibiotics like ceftazidime and cefuroxime, revealing comparable effectiveness under certain conditions .

- Combination Therapy : When used in combination with other agents such as pentizidone, this compound demonstrated enhanced antibacterial effects. However, it was noted that this combination was generally less active than ceftazidime alone .

Toxicological Profile

Despite its promising antibacterial properties, this compound has raised concerns regarding safety:

- Long-Term Toxicity : Studies have shown that metabolites of this compound can induce neurotoxicity in experimental models. This raises significant safety concerns that need to be addressed before clinical application .

- Clinical Trials : Research into this compound's clinical applications faced setbacks due to adverse effects observed in Phase IIb trials. Consequently, further development was halted despite initial Phase I results suggesting potential benefits .

Table 1: Summary of Key Studies on this compound

Q & A

Q. What is the hypothesized mechanism of action of Fludalanine, and how does deuterium incorporation influence its pharmacokinetics?

this compound, a deuterated antibiotic, was designed to inhibit bacterial alanine racemase, a critical enzyme for cell wall synthesis. Deuterium was incorporated to reduce metabolic degradation via the isotope effect, prolonging its half-life. However, Phase II trials revealed persistent toxic metabolites in patients, suggesting incomplete metabolic stabilization . Methodologically, deuterium’s impact can be assessed using in vitro hepatic microsomal assays paired with mass spectrometry to track metabolite formation.

Q. What methodological approaches identified toxic metabolites in this compound’s Phase II clinical trials?

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy were pivotal in detecting hydroxylated and epoxide metabolites in patient serum. These techniques highlighted structural modifications linked to bronchial toxicity, underscoring the need for comprehensive metabolic profiling during preclinical development . Researchers should validate analytical methods with spiked controls and use longitudinal sampling to capture metabolite dynamics.

Q. Why did this compound fail in Phase II trials despite promising preclinical data?

Preclinical models (e.g., rodent and primate studies) underestimated human-specific metabolic pathways that generated toxic intermediates. The discrepancy emphasizes the importance of cross-species comparative metabolism studies and human-derived in vitro systems (e.g., organoids) to improve translatability .

Advanced Research Questions

Q. How can experimental designs address contradictions between this compound’s in vitro efficacy and in vivo toxicity?

A tiered approach is recommended:

- Step 1: Use isotopic tracing (e.g., deuterium-labeled this compound) in human hepatocyte cultures to map metabolic pathways.

- Step 2: Employ CRISPR-engineered bacterial strains to isolate resistance mechanisms that may alter drug-target binding.

- Step 3: Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human exposure-toxicity relationships .

Q. What role does deuterium positioning play in this compound’s metabolic stability, and how can this be optimized?

Deuterium placement at vulnerable metabolic hotspots (e.g., benzylic or α-carbon positions) is critical. Researchers should use quantum mechanical calculations (e.g., density functional theory) to predict bond dissociation energies and prioritize deuterium substitution sites. Comparative studies with non-deuterated analogs can quantify isotope effects on clearance rates .

Q. How can researchers reconcile contradictory data on this compound’s bacterial kill kinetics versus host cytotoxicity?

- Contradiction: this compound showed rapid bactericidal activity in vitro but induced dose-limiting toxicity in humans.

- Resolution: Perform time-kill assays under physiologically relevant conditions (e.g., simulated lung fluid for bronchitis models) paired with transcriptomic analysis of host immune responses. This dual approach identifies thresholds where antimicrobial efficacy diverges from cytotoxic effects .

Q. What lessons from this compound’s development inform current deuterated drug research?

- Key Insight: Deuteration does not universally mitigate toxicity; context-dependent metabolism requires rigorous in silico and in vitro screening.

- Methodological Recommendation: Combine high-resolution metabolomics with machine learning to prioritize deuterated candidates with favorable metabolic inertia. Retrospective meta-analyses of failed deuterated drugs (e.g., this compound, CTP-656) can identify structural alerts for toxicity .

Methodological Guidance for Future Studies

- Metabolic Profiling: Use stable isotope-resolved metabolomics (SIRM) to track deuterium retention and metabolite flux.

- Data Contradiction Analysis: Apply Bradford-Hill criteria to assess causality in toxicity studies, emphasizing dose-response consistency and biological plausibility .

- Reproducibility: Document synthetic protocols for deuterated compounds in full (e.g., reaction conditions, isotopic purity) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.